molecular formula C5H4BrFN2O B1450195 2-Bromo-5-fluoro-4-methoxy-pyrimidine CAS No. 1934897-64-9

2-Bromo-5-fluoro-4-methoxy-pyrimidine

Cat. No. B1450195
CAS RN: 1934897-64-9
M. Wt: 207 g/mol
InChI Key: QRUWMORLAFGVRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-Bromo-5-fluoropyridine, has been reported. It can be used in the synthesis of 5-fluoro-2-phenylpyridine via Suzuki coupling reaction with phenylboronic acid. It can also undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .

Scientific Research Applications

Synthesis of Nucleoside Analogues

Pyrimidine derivatives are crucial in synthesizing nucleoside analogues, which have significant antiviral and antitumor activities. For example, 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines were synthesized, demonstrating marked inhibition against retrovirus replication in cell culture. These compounds, including 5-bromo and 5-chloro derivatives, have shown pronounced antiretroviral activity comparable to reference drugs like adefovir and tenofovir (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Advanced Materials Synthesis

Pyrimidine derivatives are used to synthesize materials with unique properties. For instance, the reaction of 4-trichloromethyl-1H-pyrimidin-2-ones with 5-bromo-1,1,1-trichloro(fluoro)-4-methoxy-alk-3-en-2-ones led to the formation of trichloromethylated compounds. These compounds, upon further reaction, yielded a series of derivatives with potential applications in material science and pharmaceuticals (Zanatta, Flores, Amaral, Bonacorso, Martins, & Flores, 2005).

Antifungal and Antimicrobial Activities

Pyrimidine derivatives have been explored for their antifungal and antimicrobial properties. Novel pyrimidine derivatives exhibited significant in vitro antimicrobial activity against various pathogens. These findings underline the potential of pyrimidine derivatives in developing new antimicrobial agents with high efficacy (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).

Nucleic Acid Research

Pyrimidine derivatives, specifically 5-fluoro pyrimidines, have been utilized as labels to probe DNA and RNA secondary structures via 1D ^19F NMR spectroscopy. This application is crucial for understanding the functional importance of nucleic acid conformations and their transitions, which is vital for drug design and molecular biology research (Puffer, Kreutz, Rieder, Ebert, Konrat, & Micura, 2009).

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-fluoro-4-methoxy-pyrimidine is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

2-Bromo-5-fluoro-4-methoxy-pyrimidine can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-Bromo-5-fluoro-4-methoxy-pyrimidine . This reaction is a critical process in the formation of carbon–carbon bonds, which are fundamental to many biological structures and processes .

Result of Action

The result of the action of 2-Bromo-5-fluoro-4-methoxy-pyrimidine is the formation of biaryl compounds through a palladium-catalyzed homo-coupling reaction . It can also lead to the formation of 4-pyridylcarboxypiperidines through a palladium-catalyzed α-arylation of esters . These compounds could have various molecular and cellular effects, depending on their specific structures and properties.

Action Environment

The action of 2-Bromo-5-fluoro-4-methoxy-pyrimidine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that it could be performed under a wide range of conditions.

properties

IUPAC Name

2-bromo-5-fluoro-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2O/c1-10-4-3(7)2-8-5(6)9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUWMORLAFGVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-4-methoxypyrimidine

CAS RN

1934897-64-9
Record name 2-bromo-5-fluoro-4-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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